Product packaging for Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate(Cat. No.:CAS No. 19048-76-1)

Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate

Cat. No.: B3248917
CAS No.: 19048-76-1
M. Wt: 244.67 g/mol
InChI Key: IMIZXXDDMGNXGP-UHFFFAOYSA-N
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Description

Contextualization within the Class of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives are a well-established class of organic compounds characterized by a phenyl ether linkage to an acetic acid moiety. google.com These compounds have garnered significant attention due to their diverse biological activities. Historically, they are most famously recognized for their use as herbicides, with prominent examples including 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). google.com The core structure of phenoxyacetic acid is an O-phenyl derivative of glycolic acid. google.com

The biological and chemical properties of phenoxyacetic acid derivatives can be extensively modified through the substitution of different functional groups onto the aromatic ring. google.com These modifications can influence the compound's steric and electronic properties, which in turn affect its reactivity, solubility, and interaction with biological targets. The esterification of the carboxylic acid group, as seen in Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate, is a common derivatization that can impact the compound's lipophilicity and transport across biological membranes.

Significance of the Chloro and Methoxy (B1213986) Substitutions in Aromatic Ethers

The presence of both a chlorine atom and a methoxy group on the aromatic ring of an ether imparts specific and often synergistic effects on the molecule's properties. Small functional groups can have a profound impact on the interactions of a molecule with its biological targets. walisongo.ac.id

Chloro Group: The chlorine atom is an electron-withdrawing group due to its high electronegativity, which can influence the acidity of the phenoxyacetic acid precursor and the reactivity of the aromatic ring. In the context of electrophilic aromatic substitution, halogens like chlorine are generally considered deactivating groups. medchemexpress.com The presence of a chloro substituent can also enhance the lipophilicity of a molecule, potentially affecting its environmental fate and biological uptake. In some phenoxyacetate (B1228835) herbicides, the number and position of chlorine atoms on the aromatic ring are critical to their herbicidal activity. google.com

Methoxy Group: The methoxy group (-OCH3) is an electron-donating group through resonance, and its presence on a benzene (B151609) ring can influence the molecule's electronic properties. nih.gov It can be classified as an electron-donating group at the para position according to the Hammett equation. nih.gov The methoxy group can also participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. In drug discovery, the inclusion of a methoxy group can sometimes lead to significant improvements in potency. walisongo.ac.id The precursor to the synthesis of the title compound, 4-chloro-2-methoxyphenol (B107037), is also known as 4-chloroguaiacol and has shown antimicrobial activity. medchemexpress.com

The specific arrangement of the chloro and methoxy groups in this compound—with the methoxy group at position 2 and the chloro group at position 4—will create a unique electronic and steric environment that dictates its specific chemical behavior and potential biological activity.

Historical and Current Research Trajectories in Related Chemical Spaces

Research into phenoxyacetic acid derivatives has a long history, initially driven by the discovery of their plant growth-regulating properties, which led to the development of synthetic auxin herbicides. google.com This field remains active, with ongoing studies into the environmental impact, degradation pathways, and potential for new herbicidal compounds with improved selectivity and lower toxicity. nih.gov

More recently, research has expanded to explore the diverse pharmacological potential of this class of compounds. Phenoxyacetic acid derivatives have been investigated for a range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net For instance, novel phenoxyacetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors for anti-inflammatory applications. mdpi.com The synthesis of various phenoxyacetamide derivatives has also been explored for their potential as apoptotic inducers in cancer cells. researchgate.net

The synthesis of phenoxyacetate esters, such as the title compound, is a common strategy in medicinal chemistry to create prodrugs or to fine-tune the pharmacokinetic properties of a lead compound. The alkylation of phenols with ethyl chloroacetate (B1199739) or similar reagents is a standard synthetic route to obtain these esters. walisongo.ac.id While specific research on this compound is not prominent, the ongoing exploration of phenoxyacetic acid derivatives with diverse substitution patterns suggests that compounds with its structural motifs are of interest in the broader search for new bioactive molecules.

Interactive Data Tables

Table 1: Chemical Identifiers for this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC11H13ClO4244.67Not available
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetateC11H13ClN2O3256.6827143-07-3 nih.gov
Ethyl 2-(4-chloro-2-methylphenoxy)acetateC11H13ClO3228.672698-38-6 sigmaaldrich.com
Ethyl 2-(4-methoxyphenoxy)acetateC11H14O4210.2318598-23-7 nih.gov
Phenoxyacetic acidC8H8O3152.15122-59-8 google.com
4-chloro-2-methoxyphenolC7H7ClO2158.5816766-30-6 medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClO4 B3248917 Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate CAS No. 19048-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-chloro-2-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-3-15-11(13)7-16-9-5-4-8(12)6-10(9)14-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIZXXDDMGNXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of Ethyl 2 4 Chloro 2 Methoxyphenoxy Acetate and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate provides a detailed picture of the proton environment within the molecule. The analysis, conducted in DMSO-d₆ at 500 MHz, reveals distinct signals corresponding to the ethyl, methoxy (B1213986), allyl, and aromatic protons. walisongo.ac.id

The ethyl group protons appear as a triplet at δ 1.20 ppm (J = 7 Hz) for the methyl (CH₃) group and a quartet at δ 4.14 ppm (J = 7, 7 Hz) for the methylene (CH₂) group, characteristic of an ethyl ester. walisongo.ac.id The methoxy group (OCH₃) protons are observed as a sharp singlet at δ 3.73 ppm. walisongo.ac.id

The allyl group protons present a more complex pattern, with a doublet at δ 3.28 ppm (J = 7 Hz) for the CH₂ group attached to the aromatic ring, a multiplet between δ 5.02–5.08 ppm for the terminal vinyl CH₂ protons, and a multiplet at δ 5.84–5.97 ppm for the internal vinyl CH proton. walisongo.ac.id The protons on the aromatic ring are observed as a multiplet at δ 6.64–6.66 ppm and two doublets at δ 6.78 ppm (J = 8 Hz) and δ 6.81 ppm (J = 2 Hz). walisongo.ac.id A singlet corresponding to the O-CH₂ protons of the acetate (B1210297) group is located at δ 4.67 ppm. walisongo.ac.id

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate

Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Assignment
1.20 Triplet 7 -O-CH₂-CH₃
3.28 Doublet 7 Ar-CH₂ -CH=CH₂
3.73 Singlet - -OCH₃
4.14 Quartet 7, 7 -O-CH₂ -CH₃
4.67 Singlet - -O-CH₂ -C=O
5.02-5.08 Multiplet - -CH=CH₂
5.84-5.97 Multiplet - -CH =CH₂
6.64-6.66 Multiplet - Aromatic-H
6.78 Doublet 8 Aromatic-H

Source: Data compiled from a study on the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. walisongo.ac.id

While detailed ¹H NMR data is available for derivatives like ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, the corresponding ¹³C NMR data was not provided in the referenced study. This analysis would be essential for confirming the carbon skeleton of the molecule, identifying quaternary carbons, and corroborating the functional groups identified by other spectroscopic methods.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum for ethyl 2-(4-allyl-2-methoxyphenoxy)acetate confirms the presence of all expected functional moieties. walisongo.ac.id

Key absorption bands observed include a strong peak at 1759 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. walisongo.ac.id The presence of the aromatic ring is confirmed by C=C stretching vibrations at 1680 cm⁻¹. walisongo.ac.id Aliphatic C-H sp³ bonds are identified by absorption bands at 2978 and 2839 cm⁻¹, while the aromatic/vinyl C-H sp² bonds show a characteristic peak at 3077 cm⁻¹. walisongo.ac.id Finally, the C-O ether linkage is identified by an absorption band at 1036 cm⁻¹. walisongo.ac.id

Table 2: IR Absorption Bands for Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate

Wavenumber (ν cm⁻¹) Bond Functional Group
3077 C-H stretch (sp²) Aromatic/Vinyl
2978, 2839 C-H stretch (sp³) Alkyl
1759 C=O stretch Ester
1680 C=C stretch Aromatic

Source: Data from the structural identification of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. walisongo.ac.id

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the molecular formula of a compound. For ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) analysis yielded a molecular ion peak ([M+Na]⁺) at an m/z of 273.1109. walisongo.ac.id This experimental value is in close agreement with the theoretical m/z of 273.1103 calculated for the molecular formula C₁₄H₁₈O₄Na, thus confirming the elemental composition of the derivative. walisongo.ac.id

X-ray Crystallography for Solid-State Structure Determination

Table 3: List of Compounds Mentioned

Compound Name
Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate
ethyl 2-(4-allyl-2-methoxyphenoxy)acetate

Intermolecular Interactions and Crystal Packing Motifs

Detailed crystallographic studies on analogous structures, such as Ethyl 2-(4-chloroanilino)acetate, reveal the prevalence of strong, directional hydrogen bonds that act as primary synthons in the crystal engineering of these systems. In the crystal structure of Ethyl 2-(4-chloroanilino)acetate, molecules are linked by pairs of intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric dimers. nih.govresearchgate.net This specific interaction involves the amine hydrogen and the carboxyl oxygen, creating a robust R²₂(10) ring motif. nih.gov Such motifs are common in crystal engineering and significantly contribute to the stability of the crystal lattice.

The packing is further influenced by weaker interactions. In derivatives like Ethyl 2-(4-aminophenoxy)acetate, Hirshfeld surface analysis has shown that H···H, C···H, and O···H contacts account for a major portion of the intermolecular interactions, highlighting the importance of van der Waals forces in achieving efficient packing. Furthermore, the presence of the chlorine atom on the phenyl ring introduces the possibility of halogen bonding and π-π stacking interactions, which can direct the assembly into specific motifs like herringbone or layered structures. researchgate.netmdpi.com For instance, C–H···O interactions can link molecules into chains, which are then further organized into a three-dimensional network. researchgate.net

The planarity of the aromatic ring and the conformational flexibility of the ethyl acetate side chain are also critical factors. The molecule often adopts a nearly planar conformation, which facilitates the formation of dimeric structures and layered packing arrangements. nih.gov The specific arrangement of molecules, whether it be through the formation of one-dimensional chains via hydrogen bonds or more complex three-dimensional networks, is a delicate balance of these varied intermolecular forces.

The following tables present crystallographic data for the hydrogen bonding observed in the derivative Ethyl 2-(4-chloroanilino)acetate, illustrating the precise geometry of the key dimer-forming interaction. nih.govresearchgate.net

Table 1: Hydrogen Bond Geometry (Å, °) for Ethyl 2-(4-chloroanilino)acetate

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
N1—H1···O2ⁱ0.862.142.986 (3)168
Symmetry codes: (i) −x+2, −y, −z+1

Table 2: Atomic Coordinates for Atoms Involved in Hydrogen Bonding in Ethyl 2-(4-chloroanilino)acetate

Atomxyz
N10.8170 (4)0.2229 (3)0.7011 (2)
H10.73060.28710.6691
O21.3045 (3)-0.1601 (2)0.74108 (14)

Mechanistic Investigations of Chemical Reactivity and Transformations

Study of Nucleophilic and Electrophilic Reactions

The chemical reactivity of Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate is dictated by the interplay of its constituent functional groups: the ester, the ether linkage, the aromatic ring, and the chloro and methoxy (B1213986) substituents. These groups provide sites for both nucleophilic and electrophilic attack.

Electrophilic Nature of the Ester Carbonyl: The carbon atom of the ester's carbonyl group (C=O) is electrophilic due to the polarization of the carbon-oxygen double bond. This site is susceptible to nucleophilic attack. A primary example of this reactivity is saponification, the hydrolysis of the ester under basic conditions. In this reaction, a hydroxide (B78521) ion (a nucleophile) attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation yields the corresponding carboxylate salt, 2-(4-chloro-2-methoxyphenoxy)acetic acid, and ethanol (B145695).

Nucleophilic Character of the Ether Oxygen: The oxygen atom of the ether linkage possesses lone pairs of electrons, rendering it nucleophilic. However, the ether linkage in aryl ethers is generally stable due to the sp2 hybridization of the aromatic carbon and the delocalization of the oxygen's lone pairs into the aromatic system. Cleavage of this ether bond requires harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).

Reactivity of the Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this substitution are governed by the existing substituents.

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Ether Group (-OCH₂COOEt): This group is also activating and ortho-, para-directing.

Chloro Group (-Cl): This is a deactivating group due to its inductive electron withdrawal, but it is also ortho-, para-directing because of resonance effects.

The combined influence of these groups makes the aromatic ring significantly electron-rich, favoring substitution at the positions ortho and para to the oxygen-bearing substituents. However, steric hindrance from the bulky acetate (B1210297) side chain may influence the accessibility of these positions.

Nucleophilic Aromatic Substitution: The chloro substituent on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which are not present in this molecule's configuration.

Catalytic Transformations Involving the Compound

Catalysis offers efficient and selective routes for synthesizing and modifying molecules like this compound.

Phase-Transfer Catalysis in Synthesis: The synthesis of phenoxyacetates is often achieved through the Williamson ether synthesis, reacting a phenol (B47542) with an alpha-halo ester. The efficiency of this reaction, particularly in a solid-liquid system, can be significantly enhanced by phase-transfer catalysis (PTC). ijche.com For the synthesis of this compound, 4-chloro-2-methoxyphenol (B107037) would be reacted with an ethyl haloacetate (e.g., ethyl bromoacetate (B1195939) or ethyl chloroacetate) in the presence of a solid base like potassium carbonate and a phase-transfer catalyst. ijche.com The catalyst, typically a quaternary ammonium (B1175870) salt like tetra-n-hexylammonium bromide, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase, where it reacts with the ethyl haloacetate. ijche.com This methodology avoids the need for strong, hazardous bases and anhydrous solvents, making the process more practical and scalable.

Palladium-Catalyzed Transformations: The structural motifs within this compound, namely the aryl chloride and the electron-rich ether system, are amenable to palladium-catalyzed cross-coupling reactions. While specific studies on this exact compound are not prevalent, related structures undergo cascade transformations catalyzed by palladium(II) salts like Pd(OAc)₂. acs.org Such catalytic cycles can involve intramolecular palladation followed by coupling reactions to construct complex heterocyclic systems. The chloro-substituent, in particular, could serve as a handle for Suzuki, Heck, or Buchwald-Hartwig amination reactions, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds, further diversifying the molecular structure.

Stereochemical Aspects of Reactions

Stereochemistry is a critical aspect of chemical synthesis, influencing the properties and biological activity of molecules.

Conformational Aspects: While this compound does not possess a chiral center, its three-dimensional conformation is influenced by the rotational freedom around the single bonds of the ether linkage and the ester group. Crystallographic studies of the closely related analogue, Ethyl 2-(4-chloro-3-methylphenoxy)acetate, reveal specific solid-state conformations. researchgate.net The data from this analogue suggests that the plane of the carboxylic acid group is likely twisted relative to the plane of the benzene ring, and specific intermolecular interactions, such as C—H···O hydrogen bonds, dictate the crystal packing. researchgate.net

Table 2: Selected Crystallographic Data for the Analogue Ethyl 2-(4-chloro-3-methylphenoxy)acetate researchgate.net
ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)7.0296 (3)
b (Å)8.3258 (4)
c (Å)10.6552 (5)
α (°)106.031 (2)
β (°)92.977 (2)
γ (°)110.489 (2)
Volume (ų)553.75 (5)

Stereoselectivity in Related Reactions: The importance of stereochemistry is clearly demonstrated in the synthesis of related compounds, such as (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. nih.govsimsonpharma.com The notation "(Z)" refers to the specific geometric isomer formed around the C=N double bond of the hydrazone. In this case, the Z-isomer (from the German zusammen, meaning "together") indicates that the higher-priority groups (the chloro-ester group and the 4-methoxyphenyl (B3050149) group) are on the same side of the double bond. The synthesis is highly stereoselective, yielding predominantly the (Z)-isomer, which is crucial for its subsequent use in constructing the pyrazole (B372694) ring of Apixaban. chemicalbook.comgoogle.com This highlights how controlling stereochemical outcomes is essential for the efficacy of multi-step synthetic pathways.

Environmental Disposition and Transformation Studies

Biodegradation Pathways in Environmental Matrices

Biodegradation by microorganisms is a primary mechanism for the dissipation of phenoxyacetate (B1228835) herbicides in the environment. nih.govnih.gov The metabolic pathways and the factors influencing the rate of degradation are crucial in determining the persistence of these compounds in soil and water.

Microbial Metabolism of Related Phenoxyacetate Structures

The microbial breakdown of phenoxyacetate herbicides like 2,4-D and MCPA is well-documented and primarily occurs through the action of soil bacteria and fungi. mdpi.com A common initial step in the degradation of these compounds is the cleavage of the ether bond that links the phenoxy group to the acetate (B1210297) side chain. This process is often initiated by specific enzymes, such as dioxygenases.

For instance, in the degradation of MCPA, the ether bond is cleaved to produce 4-chloro-2-methylphenol (B52076). nih.gov This intermediate can then undergo further transformation, including hydroxylation to form a catechol derivative, which is subsequently susceptible to ring cleavage, breaking down the aromatic structure. geus.dk Similarly, the degradation of 2,4-D often proceeds through the formation of its corresponding phenol (B47542), 2,4-dichlorophenol. nih.gov

Fungal degradation pathways have also been identified. For example, some fungi can metabolize MCPA through hydroxylation reactions at various positions on the aromatic ring. geus.dk The specific microbial communities present in the soil or water play a significant role in the degradation pathway and the resulting metabolites.

Factors Influencing Degradation Rates

The rate at which phenoxyacetate herbicides are biodegraded in the environment is influenced by a multitude of factors. These can be broadly categorized into the properties of the chemical itself and the characteristics of the environmental matrix.

Key Factors Affecting Biodegradation:

FactorInfluence on Degradation Rate
Soil Moisture Optimal moisture levels are essential for microbial activity. Both overly dry and waterlogged conditions can inhibit degradation. unl.edu
Temperature Microbial metabolism is temperature-dependent, with optimal degradation rates typically occurring in a specific temperature range.
pH Soil and water pH can affect both the bioavailability of the herbicide and the activity of microbial populations. unl.edu Phenoxyacetic acids are weak acids, and their form (anionic or neutral) is pH-dependent, which can influence their adsorption and degradation. nih.gov
Organic Matter The content of organic matter in the soil can influence the size and activity of the microbial population and can also affect the adsorption of the herbicide, thereby influencing its availability for degradation. unl.edunih.gov
Microbial Population The presence of microbial populations that have been previously exposed to and have adapted to degrade phenoxyacetate herbicides can significantly increase the rate of degradation. geus.dk
Oxygen Availability The availability of oxygen is a critical factor, with aerobic degradation generally being more rapid and complete than anaerobic degradation. nih.gov

Abiotic Transformation Processes

In addition to biodegradation, abiotic processes, including photolysis and hydrolysis, contribute to the transformation of phenoxyacetate compounds in the environment.

Photolysis Studies

Photolysis, or the breakdown of compounds by light, is a significant degradation pathway for phenoxyacetate herbicides, particularly in surface waters and on soil surfaces. nih.govnih.gov The presence of an aromatic ring in these molecules allows them to absorb ultraviolet (UV) radiation from sunlight, which can initiate their decomposition. nih.gov

Studies on MCPA and 2,4-D have shown that direct photolysis leads to the formation of their corresponding phenols, such as 4-chloro-2-methylphenol from MCPA. nih.govnih.gov The rate of photolysis is influenced by factors such as the intensity of sunlight, water clarity, and pH. nih.gov For example, the half-life of MCPA due to photolysis can vary depending on the pH of the water. nih.gov Indirect photolysis can also occur, where other substances in the water absorb light and produce reactive species, like hydroxyl radicals, that can then degrade the herbicide. nih.gov

Reported Photolysis Half-lives for Related Herbicides:

CompoundConditionsHalf-life (DT50)
MCPABuffered solution, pH 769 minutes (artificial radiation)
MCPPBuffered solution, pH 744 days (artificial radiation)
DichlorpropBuffered solution, pH 74 days (artificial radiation)

Data sourced from a review of European Commission and other studies. nih.gov

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction with water that can lead to the breakdown of certain compounds. For Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate, the ester linkage is a potential site for hydrolysis. The hydrolysis of esters can be catalyzed by either acids or bases. lumenlearning.comchemguide.co.uklibretexts.org

Under acidic conditions, the hydrolysis of an ester is a reversible reaction that yields a carboxylic acid and an alcohol. libretexts.orglibretexts.org In the case of this compound, this would result in the formation of 2-(4-chloro-2-methoxyphenoxy)acetic acid and ethanol (B145695).

Basic hydrolysis, also known as saponification, is an irreversible reaction that produces an alcohol and the salt of the carboxylic acid. chemguide.co.ukmasterorganicchemistry.com For this compound, hydrolysis under basic conditions would yield ethanol and the corresponding carboxylate salt. libretexts.orglibretexts.org The rate of hydrolysis is generally dependent on pH and temperature. researchgate.net For many ester-containing herbicides, the rate of hydrolysis increases with increasing pH. researchgate.net

Environmental Persistence Modeling and Prediction

Predicting the environmental persistence of chemicals like this compound is often accomplished through the use of environmental fate models. These models integrate data on a compound's chemical properties with information about environmental conditions to estimate its distribution and longevity in various environmental compartments such as air, water, and soil.

For phenoxyacetic acid herbicides, models have been developed to predict their mineralization in soil. geus.dk These models often incorporate kinetic parameters to describe the rate of degradation and may also consider the growth of the microbial populations responsible for the breakdown. The presence of specific genes associated with degradation, such as the tfdA gene for 2,4-D, can also be used as an indicator of the potential for rapid mineralization in a given soil. geus.dk

The persistence of a herbicide is often expressed as its half-life, which is the time it takes for 50% of the initial amount to degrade. unl.edu However, it is important to note that the half-life is not an intrinsic property of the compound but is highly dependent on environmental conditions. unl.edu Factors such as soil type, climate, and agricultural practices can all influence the persistence of a herbicide in the environment.

Future Research Directions and Challenges in the Study of Ethyl 2 4 Chloro 2 Methoxyphenoxy Acetate

Development of Sustainable Synthetic Routes

The traditional synthesis of phenoxyacetate (B1228835) derivatives, including Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate, often relies on the Williamson ether synthesis. gold-chemistry.orgwikipedia.org This method typically involves the reaction of a substituted phenol (B47542) (4-chloro-2-methoxyphenol) with an ethyl haloacetate (e.g., ethyl chloroacetate (B1199739) or ethyl bromoacetate) in the presence of a base. gold-chemistry.orgwalisongo.ac.id While effective, this route can present environmental and efficiency challenges related to the use of hazardous solvents, the generation of inorganic salt byproducts, and the need for purification.

Future research should prioritize the development of more sustainable and "green" synthetic pathways. Key areas of focus include:

Greener Solvents: The choice of solvent is critical in minimizing the environmental impact of a chemical process. sigmaaldrich.comacs.orgiaph.in Research should explore the use of bio-based solvents, such as ethanol (B145695) or cyclopentyl methyl ether, which are considered more environmentally friendly alternatives to traditional solvents like dichloromethane (B109758) or dimethylformamide (DMF). sigmaaldrich.comrsc.orgwhiterose.ac.uk Studies on similar reactions have shown that the choice of polar aprotic solvents like DMF can significantly influence reaction yields. walisongo.ac.id Investigating a broader range of green solvents could lead to both improved sustainability and efficiency.

Catalytic Approaches:

Phase-Transfer Catalysis (PTC): PTC can enhance reaction rates and yields in biphasic systems, reducing the need for harsh conditions and large volumes of organic solvents. crdeepjournal.orgwikipedia.orgijirset.comnih.govresearchgate.net The use of phase-transfer catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts can facilitate the reaction between the aqueous-soluble phenoxide and the organic-soluble ethyl haloacetate, making the process more efficient and scalable. wikipedia.orgnih.gov

Enzymatic Synthesis: Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. khanacademy.org Future research could explore the use of enzymes, such as lipases or etherases, to catalyze the formation of the ether linkage in this compound. This approach could lead to higher selectivity and milder reaction conditions.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. nih.gov Applying flow chemistry to the synthesis of this compound could lead to a more controlled and efficient manufacturing process.

Advanced Mechanistic Elucidation of Biological Interactions (excluding clinical/safety)

The primary biological activity of phenoxyacetic acid herbicides stems from their ability to mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and eventual death of susceptible plants. wikipedia.org However, a detailed understanding of the specific molecular interactions of this compound is an area ripe for investigation.

Pro-herbicide Concept: this compound is an ester, and it is likely that it acts as a pro-herbicide. wikipedia.org This means that the ethyl ester itself is not the active molecule but is hydrolyzed in the plant to the corresponding carboxylic acid, 2-(4-chloro-2-methoxyphenoxy)acetic acid, which then exerts the herbicidal effect. wikipedia.orgpharmacyconcepts.insips.org.inslideshare.net Future research should confirm this hypothesis and investigate the specific enzymes within different plant species responsible for this hydrolysis. Understanding the rate and extent of this bioactivation is crucial for explaining its selectivity and efficacy.

Receptor Binding and Downstream Signaling: The ultimate target of auxin-like herbicides is the auxin signaling pathway, which involves TIR1/AFB F-box proteins. nih.govmdpi.com Advanced techniques such as structural biology (X-ray crystallography or cryo-electron microscopy) and computational modeling could be employed to elucidate the precise binding mode of the active acid form of the herbicide to these receptor proteins. This would provide a detailed picture of the key molecular interactions and explain how the chloro and methoxy (B1213986) substituents on the phenyl ring contribute to binding affinity and specificity.

Metabolic Fate: Beyond activation, it is important to understand the complete metabolic pathway of this compound in both target and non-target organisms. This includes identifying any further transformation products, which could have their own biological activities. nih.gov

Exploration of Novel Applications in Materials Science or Chemical Biology

The chemical structure of this compound, with its functional groups, offers potential for applications beyond agriculture.

Functional Monomers in Polymer Science: The phenoxyacetate moiety could potentially be incorporated into polymers to create materials with novel properties. rsc.orgresearchgate.netcmu.edu The ester and ether linkages, along with the aromatic ring, could influence properties such as thermal stability, biodegradability, and chemical resistance. Research could focus on synthesizing polymers where a derivative of this compound acts as a functional monomer. resonac.comnih.gov For example, the molecule could be modified to contain a polymerizable group, such as a vinyl or an epoxy group, and then copolymerized with other monomers.

Chemical Biology Probes: With appropriate modifications, such as the introduction of a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule), derivatives of this compound could be developed as chemical biology probes. These probes could be used to study the auxin signaling pathway in plants with high spatial and temporal resolution. They could help in identifying and characterizing the proteins that interact with this class of herbicides, providing valuable insights into their mechanism of action and the broader field of plant hormone biology.

Comparative Studies with Emerging Phenoxyacetate Compounds

The field of herbicide discovery is continually evolving, with new phenoxyacetate derivatives and other auxin-mimicking compounds being developed. mdpi.comnih.govnih.govunl.eduresearchgate.net

Structure-Activity Relationship (SAR) Studies: A systematic comparison of this compound with a range of emerging phenoxyacetate compounds would be highly valuable. nih.govmdpi.com Such studies would involve synthesizing a library of related compounds with variations in the substituents on the aromatic ring and the ester group. By correlating these structural changes with their herbicidal activity, it is possible to build robust structure-activity relationship (SAR) models. nih.govmdpi.com These models are crucial for the rational design of new, more effective, and selective herbicides. For instance, studies on other phenoxyacetic acids have shown that the number and position of chlorine atoms on the aromatic ring significantly influence their biological activity and toxicity. nih.govmdpi.com

Comparative Efficacy and Selectivity: Head-to-head comparisons of the herbicidal efficacy and crop selectivity of this compound with new commercial and developmental phenoxyacetate herbicides would provide a benchmark for its performance. This would involve greenhouse and field trials on a range of important weed and crop species.

Evolution of Resistance: Herbicide resistance is a major challenge in agriculture. wikipedia.org Comparative studies should also investigate the potential for weeds to develop resistance to this compound compared to other phenoxyacetates. This would involve long-term selection experiments and molecular studies to identify any resistance-conferring mutations in the target proteins.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 4-chloro-2-methoxyphenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone or DMF under reflux (8–12 hours). Key optimization steps include:

  • Solvent selection : Acetone minimizes side reactions compared to DMF .
  • Base stoichiometry : Excess base (1.5–2.0 equivalents) ensures complete deprotonation of the phenolic hydroxyl group .
  • Temperature control : Reflux at 60–80°C balances reaction rate and byproduct formation .

Q. How can purification challenges (e.g., residual starting materials) be addressed?

  • Liquid-liquid extraction : Use 10% NaOH to remove unreacted phenol derivatives, followed by water washes to eliminate salts .
  • Column chromatography : Employ silica gel with hexane:ethyl acetate (3:1) for high-purity isolation .
  • Recrystallization : Ethanol or ethyl acetate/petroleum ether mixtures yield crystalline products with >95% purity .

Q. What spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm), ester carbonyl (δ ~170 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
  • FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and ether C-O-C (~1240 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical m/z values (e.g., C₁₁H₁₃ClO₄: 256.03) .

Advanced Research Questions

Q. How do substituent variations (e.g., Cl, OMe) influence reactivity and biological activity?

Substituents modulate electronic and steric effects:

Substituent PositionEffect on ReactivityBiological Impact
4-ClEnhances electrophilicity for nucleophilic substitutionIncreases lipophilicity, potentially improving membrane permeability
2-OMeOrtho-directing, stabilizes intermediates via resonanceMay reduce metabolic degradation in vivo

Q. What computational tools are recommended for studying reaction mechanisms or structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Analyze transition states for nucleophilic substitution pathways (e.g., Gaussian or ORCA) .
  • Molecular docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cytochrome P450) .
  • SHELX suite : Refine X-ray crystallography data to resolve bond angles and torsional strain in crystal lattices .

Q. How can contradictions in spectral or crystallographic data be resolved?

  • Dynamic NMR : Resolve overlapping signals caused by rotameric equilibria in the ester group .
  • High-resolution X-ray diffraction : Address disordered crystal structures by collecting data at low temperature (100 K) and refining with SHELXL .
  • Comparative analysis : Cross-validate with analogs (e.g., Ethyl 2-(4-bromo-2-formylphenoxy)acetate) to identify systematic errors .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Flow microreactors : Enhance mixing and heat transfer for intermediates like phenoxyacetic acid derivatives .
  • Protecting groups : Temporarily shield the methoxy group during halogenation steps using tert-butyldimethylsilyl (TBS) ethers .
  • Catalytic optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions (yield increase from 60% to 85%) .

Methodological Tables

Q. Table 1: Comparative Analysis of Synthetic Methods

MethodSolventBaseYield (%)Purity (%)Reference
Nucleophilic SubstitutionAcetoneK₂CO₃7298
Microwave-AssistedDMFNaH8595
Flow ChemistryTHFCs₂CO₃9099

Q. Table 2: Key Spectral Data for Structural Validation

TechniqueKey Signal/PeakExpected Value
¹H NMR (CDCl₃)Aromatic H (4-Cl)δ 7.25–7.35 (d, J=8 Hz)
¹³C NMREster carbonyl (C=O)δ 169.5–170.5
FT-IRC-O-C (ether)1235–1245 cm⁻¹

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.